molecular formula C12H13N3S B1314269 N-Benzyl-2-(methylthio)pyrimidin-4-amine CAS No. 91719-61-8

N-Benzyl-2-(methylthio)pyrimidin-4-amine

Cat. No.: B1314269
CAS No.: 91719-61-8
M. Wt: 231.32 g/mol
InChI Key: XKXIAFTYXCCCQG-UHFFFAOYSA-N
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Description

N-Benzyl-2-(methylthio)pyrimidin-4-amine is a useful research compound. Its molecular formula is C12H13N3S and its molecular weight is 231.32 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-benzyl-2-methylsulfanylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3S/c1-16-12-13-8-7-11(15-12)14-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKXIAFTYXCCCQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=CC(=N1)NCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10546560
Record name N-Benzyl-2-(methylsulfanyl)pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10546560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91719-61-8
Record name N-Benzyl-2-(methylsulfanyl)pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10546560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

The Significance of Pyrimidine Derivatives in Medicinal Chemistry and Biological Sciences

The pyrimidine (B1678525) ring is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3. This fundamental structure is of immense biological importance as it forms the core of the nucleobases uracil, thymine, and cytosine, which are essential components of nucleic acids (DNA and RNA). juniperpublishers.com This inherent biological relevance has made the pyrimidine scaffold a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to a wide range of biological targets with high affinity. nih.gov

The versatility of the pyrimidine nucleus has led to the development of a vast number of derivatives with a broad spectrum of pharmacological activities. wjarr.comnih.gov Researchers have successfully synthesized and evaluated pyrimidine-based compounds that exhibit potent effects, including:

Anticancer Activity : Many clinically approved anticancer drugs, such as 5-fluorouracil, capecitabine, and gemcitabine, are pyrimidine analogs that interfere with nucleic acid synthesis, thereby inhibiting the proliferation of cancer cells. ijsat.orgfrontiersin.org

Antimicrobial Activity : Pyrimidine derivatives have been shown to be effective against a variety of pathogens, including bacteria, fungi, and viruses. orientjchem.orgorientjchem.org For example, trimethoprim (B1683648) is an antibacterial agent that targets dihydrofolate reductase, an enzyme crucial for bacterial survival.

Anti-inflammatory and Analgesic Effects : Certain pyrimidine compounds have demonstrated significant anti-inflammatory and pain-relieving properties. ijpsr.com

Cardiovascular and Antihypertensive Properties : The structural diversity of pyrimidines has also been exploited to develop agents that act on the cardiovascular system. nih.gov

The synthetic accessibility of the pyrimidine ring and the ease with which it can be functionalized at various positions allow chemists to fine-tune its physicochemical and pharmacological properties, making it an enduringly attractive scaffold in the quest for new medicines. nih.govmdpi.com

An Overview of the N Benzyl 2 Methylthio Pyrimidin 4 Amine Scaffold in Contemporary Research

While direct research on N-Benzyl-2-(methylthio)pyrimidin-4-amine is still emerging, significant insights into the potential of this scaffold can be drawn from studies on its close structural analogs. The core structure can be deconstructed into three key components: the central pyrimidine (B1678525) ring, the N-benzyl group at the 4-amino position, and the 2-methylthio group. Research on compounds sharing these key features reveals the scaffold's potential, particularly in anticancer and antibacterial applications.

A highly relevant area of research involves N-benzyl-2-phenylpyrimidin-4-amine derivatives, which have been identified as potent inhibitors of the deubiquitinating enzyme complex USP1/UAF1. nih.gov This complex plays a critical role in DNA damage response, and its inhibition is a promising strategy for cancer therapy. nih.gov In these studies, the N-benzyl group and the pyrimidin-4-amine core are maintained, while the 2-position is occupied by a phenyl group instead of a methylthio group.

Structure-activity relationship (SAR) studies on these analogs have demonstrated how modifications to the N-benzyl and 2-phenyl moieties can dramatically influence inhibitory potency. For instance, substitutions on the phenyl ring of the benzylamine (B48309) group were well-tolerated, with potencies approaching the low micromolar range. This highlights the importance of the N-benzyl group for molecular recognition by the target enzyme.

Inhibitory Activity of N-Benzyl-2-phenylpyrimidin-4-amine Analogs against USP1/UAF1
CompoundSubstitution on Benzyl (B1604629) GroupIC₅₀ (µM)
Analog 124-Phenyl3.7
Analog 164-Pyridine1.9
Analog 173-Pyridine1.1

Data sourced from research on N-benzyl-2-phenylpyrimidin-4-amine derivatives as USP1/UAF1 inhibitors. nih.gov The IC₅₀ value represents the half-maximal inhibitory concentration.

Further research has also explored 2-(benzylthio)pyrimidine derivatives as potential antibacterial agents. scirp.org In this case, the sulfur linkage at the 2-position is present, analogous to the methylthio group in the primary compound of interest. A series of these compounds were synthesized and evaluated for their activity against multi-resistant strains of Escherichia coli and Staphylococcus aureus. The results indicated that these compounds possess significant antibacterial activity, which could be modulated by substituents on the benzyl ring. scirp.org For example, the presence of a nitro group on the phenyl ring of the benzylthio moiety enhanced activity against S. aureus.

These findings on closely related analogs strongly suggest that the this compound scaffold is a viable starting point for designing molecules with specific biological activities. The N-benzyl group appears crucial for interactions with protein targets, while the 2-methylthio group offers a site for modification that can influence potency and spectrum of activity.

Research Landscape and Future Directions for N Benzyl 2 Methylthio Pyrimidin 4 Amine Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation of this compound and its Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of this compound, providing detailed information about the carbon-hydrogen framework. Through ¹H and ¹³C NMR experiments, researchers can confirm the connectivity of atoms within the molecule.

In the ¹H NMR spectrum, specific chemical shifts (δ) are anticipated for the distinct protons in the molecule. The protons of the benzyl group's phenyl ring typically appear in the aromatic region, around δ 7.2-7.4 ppm. The methylene (B1212753) protons (-CH2-) connecting the benzyl group to the amine would likely produce a singlet or a doublet around δ 4.5 ppm, depending on coupling with the amine proton. The amine proton (NH) itself would give rise to a broad signal. For the pyrimidine (B1678525) ring, distinct signals for its protons are expected, and the methyl protons of the thioether group (-SCH3) would appear as a sharp singlet in the upfield region, typically around δ 2.5 ppm. For a related compound, N-Benzylthieno[3,2-d]pyrimidin-4-amine, the benzylamine (B48309) protons were observed as a triplet at δ 8.41 ppm (NH) and the pyrimidine proton as a singlet at δ 8.52 ppm. nih.gov

¹³C NMR spectroscopy complements the proton data by identifying each unique carbon environment. The spectrum would show distinct signals for the methyl carbon of the thioether group, the methylene carbon of the benzyl group, the carbons of the pyrimidine ring, and the carbons of the phenyl ring. The chemical shifts provide insight into the electronic environment of each carbon atom.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis of this compound

Mass spectrometry is a critical tool for determining the molecular weight and investigating the fragmentation pathways of this compound, thereby confirming its molecular formula (C12H13N3S). The nominal molecular weight of the compound is 231 g/mol . bldpharm.com High-resolution mass spectrometry (HRMS) can provide the exact mass, further validating the elemental composition.

Under electron impact (EI) ionization, the molecule is expected to generate a characteristic fragmentation pattern. The molecular ion peak (M⁺•) at m/z 231 would be observed. A prominent fragmentation pathway for pyrimidine derivatives involves the decomposition of the heterocyclic ring. researchgate.netsapub.org Common fragmentation patterns for N-benzyl amines include α-cleavage, leading to the loss of a hydrogen radical or the benzyl group.

Key predicted fragmentation patterns include:

Loss of the benzyl group: Cleavage of the C-N bond between the methylene group and the amine would result in a fragment corresponding to the pyrimidinamine moiety and a prominent peak for the benzyl cation at m/z 91.

Loss of the methylthio group: Cleavage of the C-S bond could lead to the loss of a •SCH3 radical, resulting in a fragment at m/z 184.

Ring Fragmentation: The pyrimidine ring itself can undergo cleavage, leading to smaller charged fragments that are characteristic of the pyrimidine core structure. sapub.org

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound by detecting the vibrational frequencies of its bonds. copbela.org The IR spectrum provides a molecular "fingerprint" that helps to confirm the compound's structure.

Key characteristic absorption bands would include:

N-H Stretch: A moderate absorption band in the region of 3300-3500 cm⁻¹ is characteristic of the N-H stretching vibration of the secondary amine. libretexts.org

Aromatic C-H Stretch: Absorption bands just above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹) correspond to the C-H stretching vibrations of the benzene (B151609) and pyrimidine rings. vscht.cz

Aliphatic C-H Stretch: Bands just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) are due to the C-H stretching of the methylene (-CH₂) and methyl (-CH₃) groups. vscht.cz

C=N and C=C Stretches: The region from 1500-1650 cm⁻¹ will contain multiple sharp bands corresponding to the C=N and C=C stretching vibrations within the pyrimidine and benzene rings.

C-N Stretch: The C-N stretching vibration for aromatic amines typically appears as a strong band in the 1250-1335 cm⁻¹ region. copbela.org

Table 4: Characteristic IR Absorption Bands for this compound

X-ray Crystallography for Solid-State Structure Determination of this compound

X-ray crystallography provides definitive proof of structure by determining the precise arrangement of atoms in a single crystal. This technique yields detailed information on bond lengths, bond angles, and intermolecular interactions in the solid state.

While the specific crystal structure for this compound is not widely published, data from closely related structures, such as N-Benzylthieno[3,2-d]pyrimidin-4-amine, can provide valuable insights. nih.gov For this related compound, the thieno[3,2-d]pyrimidine (B1254671) moiety was found to be essentially planar. It is expected that the pyrimidine ring in the title compound would also be planar. The dihedral angle between the pyrimidine ring and the benzyl ring would be a key conformational feature. In the crystal lattice, molecules are often linked by intermolecular hydrogen bonds, such as those between the amine proton (N-H) and a nitrogen atom on the pyrimidine ring of an adjacent molecule, forming chains or more complex networks. nih.govvensel.org

Table 5: Anticipated Crystallographic Parameters based on Analogous Structures

Chromatographic Techniques for Purity Assessment and Isolation in Research (e.g., HPLC, TLC)

Chromatographic techniques are essential for assessing the purity of this compound and for its isolation from reaction mixtures.

Thin-Layer Chromatography (TLC) is commonly used for rapid qualitative monitoring of reaction progress and for preliminary purity checks. A silica (B1680970) gel plate is typically used as the stationary phase, with a mobile phase consisting of a mixture of nonpolar and polar solvents, such as hexane (B92381) and ethyl acetate. The compound's retention factor (Rf) value is characteristic under specific solvent conditions.

High-Performance Liquid Chromatography (HPLC) provides a more accurate quantitative assessment of purity. A common method would be reverse-phase HPLC (RP-HPLC), utilizing a C18 column as the stationary phase. The mobile phase would typically be a gradient or isocratic mixture of acetonitrile (B52724) or methanol (B129727) and water, often with a modifier like formic acid or trifluoroacetic acid to improve peak shape. ptfarm.pl Detection is usually performed with a UV detector, set at a wavelength where the pyrimidine and benzene rings show strong absorbance (e.g., ~254 nm). The purity is determined by integrating the area of the main peak relative to the total area of all peaks in the chromatogram. chemicalbook.com

Table 6: Typical Chromatographic Conditions for Analysis

Biological Activities and Therapeutic Potentials of N Benzyl 2 Methylthio Pyrimidin 4 Amine and Its Derivatives

Anticancer Activities and Mechanisms of Action

Derivatives of the N-benzylpyrimidin-4-amine scaffold have shown significant promise as anticancer agents, operating through multiple mechanisms of action to inhibit cancer cell proliferation and survival. Research has particularly highlighted their ability to interfere with critical cellular processes such as DNA damage repair, cell cycle progression, and essential metabolic pathways.

Inhibition of Deubiquitinating Enzymes (DUBs), specifically USP1/UAF1

A prominent mechanism of action for derivatives of the N-benzylpyrimidin-4-amine scaffold is the inhibition of deubiquitinating enzymes (DUBs), with a particular specificity for the Ubiquitin-Specific Protease 1 (USP1)/USP1-Associated Factor 1 (UAF1) complex. This enzyme complex is a critical regulator of the DNA damage response (DDR), and its inhibition represents a promising strategy for anticancer therapy. nih.gov

A closely related derivative, N-Benzyl-2-phenylpyrimidin-4-amine (in the form of the optimized compound ML323), has been extensively studied as a potent and selective inhibitor of USP1/UAF1. nih.govlookchem.com ML323 was identified through high-throughput screening and subsequent medicinal chemistry optimization, demonstrating nanomolar inhibitory potency against the USP1/UAF1 complex. nih.gov The inhibition is reversible and allosteric in nature, meaning it does not directly compete with the ubiquitin substrate but rather binds to a different site on the enzyme complex to alter its activity. mdpi.com This high degree of selectivity is a significant advantage, as ML323 shows minimal activity against other DUBs, proteases, and a wide panel of kinases. mdpi.com

The USP1/UAF1 complex plays a crucial role in the DNA damage response by deubiquitinating key proteins involved in DNA repair pathways, such as the Fanconi anemia (FA) pathway and translesion synthesis (TLS). lookchem.com Two critical substrates of USP1/UAF1 are FANCD2 and Proliferating Cell Nuclear Antigen (PCNA). mdpi.com By inhibiting USP1/UAF1, N-benzyl-2-phenylpyrimidin-4-amine derivatives like ML323 prevent the deubiquitination of these substrates. lookchem.commdpi.com This leads to an accumulation of their monoubiquitinated forms, which in turn disrupts the normal progression of DNA repair. lookchem.com The consequence of this disruption is an increased sensitivity of cancer cells to DNA-damaging agents, such as cisplatin. lookchem.commdpi.com This synergistic interaction suggests a potential therapeutic application for these inhibitors in combination with conventional chemotherapy. lookchem.com

A direct cellular biomarker of the activity of these USP1/UAF1 inhibitors is the level of monoubiquitinated PCNA (Ub-PCNA). nih.gov Studies have demonstrated a strong correlation between the concentration of the inhibitor required to inhibit USP1/UAF1 activity (IC50) and the observed increase in Ub-PCNA levels in cancer cells. nih.govlookchem.com This increase in Ub-PCNA is, in turn, linked to decreased cell survival, providing a clear mechanistic link between target engagement and the desired anticancer effect. nih.gov The ability to measure Ub-PCNA levels offers a valuable pharmacodynamic marker for assessing the efficacy of these compounds in preclinical and potentially clinical settings.

The table below summarizes the inhibitory activity of the representative N-benzyl-2-phenylpyrimidin-4-amine derivative, ML323, against the USP1/UAF1 complex.

CompoundTargetIC50 (nM)Mechanism of Inhibition
ML323USP1/UAF176Allosteric, Reversible

Targeting Kinases (e.g., BRAF, CK1δ and ε, PIM1)

While the primary focus of research on N-benzylpyrimidin-4-amine derivatives has been on their DUB inhibitory activity, the broader class of pyrimidine-based compounds is well-known for its kinase inhibitory potential. However, for the specific compound N-Benzyl-2-(methylthio)pyrimidin-4-amine , there is currently a lack of published scientific literature detailing its activity as an inhibitor of kinases such as BRAF, CK1δ and ε, or PIM1. The high selectivity of the closely related phenyl derivative, ML323, for USP1/UAF1 over a large panel of 451 kinases suggests that this particular scaffold may not be a broad-spectrum kinase inhibitor. mdpi.com Further investigation is required to determine if the methylthio-substituted variant possesses a different kinase inhibition profile.

Effects on Tubulin Polymerization and Cell Cycle Arrest

Microtubules, dynamic polymers of tubulin, are essential for cell division, and agents that interfere with their polymerization are a cornerstone of cancer chemotherapy. Such interference typically leads to cell cycle arrest, most commonly in the G2/M phase, and subsequent apoptosis. While various heterocyclic compounds, including some pyrimidine (B1678525) derivatives, have been reported to inhibit tubulin polymerization, there is no specific scientific data available that demonstrates this mechanism of action for This compound or its closely related derivatives. The reported ability of the USP1/UAF1 inhibitor ML323 to block the cell cycle in the S phase is likely a consequence of its effects on DNA replication and repair rather than a direct interaction with microtubules. mdpi.com

Inhibition of Folate-Dependent Enzymes (e.g., TS, DHFR)

Folate metabolism is critical for the synthesis of nucleotides, the building blocks of DNA and RNA. The enzymes thymidylate synthase (TS) and dihydrofolate reductase (DHFR) are key players in this pathway and are well-established targets for anticancer drugs known as antifolates. nih.gov Pyrimidine-based structures are common in antifolate drugs. However, a review of the current scientific literature reveals no specific studies investigating the inhibitory activity of This compound against TS or DHFR. While other pyrimidine derivatives have been designed and synthesized as inhibitors of these enzymes, the specific structural features of this compound have not been evaluated in this context.

Modulation of Angiogenesis

Angiogenesis, the formation of new blood vessels, is a critical process in both health and disease. Its modulation by therapeutic agents can either inhibit pathological vessel growth, such as in tumors, or promote it for tissue repair. Derivatives of N-benzyl-pyrimidine have demonstrated capabilities for both anti-angiogenic and pro-angiogenic effects, acting through various molecular pathways.

One key pathway in angiogenesis is mediated by the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), which is crucial for endothelial cell proliferation and migration. frontiersin.orgresearchgate.net The inhibition of VEGFR-2 is a primary strategy for anti-angiogenic therapies. nih.gov Research into pyrazolo[3,4-d]pyrimidine derivatives has identified compounds with potent anti-angiogenic properties. For instance, N(4)-benzyl-N(6),N(6)-dimethyl-1-1(tert-butyl)-1H-pyrazolo[3,4-d]pyrimidine-6,4-diamine (DPP), a compound structurally related to the core molecule, has been shown to exert significant anti-angiogenic effects. In a murine air pouch granuloma model, DPP administration led to a 52% reduction in angiogenesis. nih.govresearchgate.net This effect is believed to be associated with its potent inhibition of cyclooxygenase-2 (COX-2), an enzyme also implicated in promoting vessel growth. nih.govresearchgate.net

Conversely, other benzyl-containing heterocyclic compounds have been found to promote angiogenesis, which could be beneficial in treating ischemic diseases. A study on N-benzyl-5-phenyl-1H-pyrazole-3-carboxamide (BPC) revealed its ability to induce capillary-like tube formation and migration in human umbilical vein endothelial cells (HUVECs), particularly in the absence of serum and fibroblast growth factor (FGF-2). nih.gov This pro-angiogenic activity was linked to a significant increase in the production of two key signaling molecules: reactive oxygen species (ROS) and nitric oxide (NO). The elevated ROS levels were shown to modulate hypoxia-inducible factor 1α (HIF-1α) and vascular endothelial growth factor (VEGF), suggesting that BPC promotes angiogenesis through the ROS-HIF-1α-VEGF pathway. nih.gov The increased release of NO, a known modulator of vascular function, further contributes to this effect. nih.gov

These findings highlight the dual nature of benzyl-pyrimidine derivatives in modulating angiogenesis. Depending on the specific structural modifications of the heterocyclic core, these compounds can either inhibit or promote neovascularization, indicating their potential for development as tailored therapies for a range of angiogenesis-dependent diseases.

Antidiabetic Activities and Mechanistic Investigations

Diabetes mellitus is a metabolic disorder characterized by hyperglycemia, and the development of novel oral antihyperglycemic agents remains a priority in clinical research. ekb.eg Pyrimidine derivatives have emerged as a promising class of compounds, with studies demonstrating their potential to manage blood glucose levels.

The antidiabetic potential of a series of 4-amino-2-benzylthio-pyrimidine derivatives has been evaluated in vivo. ekb.egresearchgate.net In a key study, these compounds were tested for their hypoglycemic effects in rats and compared against metformin, a standard antidiabetic drug. ekb.egekb.eg The results indicated that several of the synthesized pyrimidine derivatives exhibited significant antidiabetic activity. ekb.egresearchgate.net

One of the most active compounds identified was 4-amino-6-(4-chlorophenyl)-5-cyano-2-(benzylthio)pyrimidine. This derivative demonstrated a potent ability to lower blood glucose levels over a 24-hour period. Another highly effective compound was 4-amino-6-(4-methoxyphenyl)-5-cyano-2-(benzylthio)pyrimidine. ekb.eg The hypoglycemic activity of these compounds underscores their potential as lead structures for the development of new oral antidiabetic agents.

Compound DerivativeSubstitution at Phenyl Ring (Position 6)Observed In Vivo ActivityReference
4-amino-5-cyano-2-(benzylthio)pyrimidine4-ChloroPotent hypoglycemic effect ekb.eg
4-amino-5-cyano-2-(benzylthio)pyrimidine4-MethoxySignificant hypoglycemic effect ekb.eg
4-amino-5-cyano-2-(methylthio)pyrimidine4-ChloroActive ekb.eg
4-amino-5-cyano-2-(methylthio)pyrimidine4-MethoxyActive ekb.eg

The mechanism by which pyrimidine derivatives exert their antidiabetic effects is multifaceted, involving interactions with several key biological targets that regulate glucose homeostasis. nih.gov

One of the primary mechanisms is the inhibition of enzymes responsible for carbohydrate digestion, such as α-amylase and α-glucosidase . remedypublications.com By inhibiting these enzymes, pyrimidine derivatives can delay the breakdown of complex carbohydrates into glucose, thereby reducing postprandial hyperglycemia. remedypublications.comremedypublications.com

Another critical target is Dipeptidyl Peptidase-4 (DPP-4) . nih.govpnrjournal.com DPP-4 inhibitors are an established class of antidiabetic drugs that work by preventing the degradation of incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1). This prolongs the action of incretins, leading to enhanced glucose-dependent insulin (B600854) secretion and suppressed glucagon (B607659) release. pnrjournal.com Several pyrimidine-based compounds, including N-methylated and N-benzylated pyrimidinediones, have shown significant in vitro DPP-4 inhibitory activity. pnrjournal.com

Furthermore, pyrimidine derivatives have been investigated as agonists for targets such as Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ) and the G protein-coupled receptor 119 (GPR119) . nih.govresearchgate.netnih.gov PPAR-γ agonists improve insulin sensitivity, while GPR119 activation stimulates the release of GLP-1 and glucose-dependent insulinotropic peptide (GIP), contributing to better glycemic control. nih.govresearchgate.net The diverse range of molecular targets highlights the versatility of the pyrimidine scaffold in developing novel antidiabetic therapies. nih.gov

Anti-inflammatory Activities and Pathways

Inflammation is a biological response implicated in numerous diseases. Key enzymes and mediators in the inflammatory cascade, such as cyclooxygenase (COX) enzymes and prostaglandins, are important therapeutic targets. Benzyl-pyrimidine derivatives have shown promise as anti-inflammatory agents through their ability to inhibit these pathways.

The cyclooxygenase (COX) enzymes, COX-1 and COX-2, are responsible for converting arachidonic acid into prostaglandins. mdpi.com While COX-1 is constitutively expressed and involved in homeostatic functions, COX-2 is inducible during inflammation and is a major target for anti-inflammatory drugs. mdpi.com Selective inhibition of COX-2 is desirable as it can reduce inflammation with fewer gastrointestinal side effects compared to non-selective NSAIDs. mdpi.comnih.gov

Several studies have identified pyrimidine derivatives as potent and selective COX-2 inhibitors. mdpi.comnih.gov Fused heterocyclic systems, such as pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidin-4(3H)-ones and pyrazolo[3,4-d]pyrimidines, have been a particular focus. One pyrazolo-pyrimidine derivative, DPP, was found to be a highly potent COX-2 inhibitor with an IC50 value of 0.9 nM, showing significant selectivity over COX-1 (IC50 = 59.6 nM). nih.govbsu.edu.eg Similarly, certain pyrido-thieno-pyrimidine hybrids linked to a sulfonamide unit demonstrated more potent or equivalent COX-2 inhibitory efficacy compared to the reference drug celecoxib (B62257) (IC50 of 0.117 µM). colab.ws For example, one such hybrid showed a superior IC50 of 0.112 µM. colab.ws These findings establish that the pyrimidine scaffold is a viable backbone for designing novel selective COX-2 inhibitors. cdnsciencepub.com

Compound ClassSpecific Derivative ExampleTargetInhibitory Concentration (IC50)Reference
Pyrazolo[3,4-d]pyrimidineDPPCOX-20.9 nM nih.govbsu.edu.eg
Pyrazolo[3,4-d]pyrimidineDPPCOX-159.6 nM nih.govbsu.edu.eg
Pyrido-thieno-pyrimidineHybrid 7gCOX-20.112 µM colab.ws
Pyrido-thieno-pyrimidineHybrid 5gCOX-20.121 µM colab.ws
Reference DrugCelecoxibCOX-20.117 µM colab.ws

The anti-inflammatory effects of benzyl-pyrimidine derivatives extend to the modulation of key downstream inflammatory mediators, including Prostaglandin (B15479496) E2 (PGE2) and Nitric Oxide (NO).

PGE2 is a principal mediator of inflammation, and its synthesis is catalyzed by COX enzymes and terminal prostaglandin E synthases. mdpi.com Inhibition of PGE2 production is a direct consequence of COX-2 inhibition. Studies on pyrimidine derivatives have confirmed their ability to suppress PGE2 levels. In a zymosan-injected mouse air pouch model, the selective COX-2 inhibitor DPP effectively reduced PGE2 levels in vivo. nih.govresearchgate.net Other research has shown that various polysubstituted pyrimidines inhibit PGE2 production in lipopolysaccharide (LPS)-stimulated macrophages. mdpi.comresearchgate.net The primary mechanism for this is often the inhibition of microsomal prostaglandin E2 synthase-1 (mPGES-1), the terminal enzyme in PGE2 formation. mdpi.comresearchgate.net Certain benzo-thieno[3,2-d]pyrimidine derivatives have also been shown to potently suppress the production of PGE2 in cell models of inflammation. researchgate.net

Nitric Oxide (NO) has a dual role in inflammation. While endothelial NO (eNO) is generally anti-inflammatory, high levels of NO produced by inducible nitric oxide synthase (iNOS) during an inflammatory response can be cytotoxic and pro-inflammatory. mdpi.comnih.gov Therefore, modulating NO levels and its sources is a key therapeutic strategy. Pyrimidine derivatives have demonstrated the ability to interact with NO signaling pathways. Some pyrazolopyrimidine compounds have been found to inhibit iNOS, thereby reducing the production of pro-inflammatory NO. bsu.edu.eg Conversely, as noted in the angiogenesis section, other derivatives like N-benzyl-5-phenyl-1H-pyrazole-3-carboxamide can increase NO production, which in an endothelial context, can be protective. nih.gov This capacity to both inhibit iNOS and potentially stimulate eNOS highlights the nuanced modulatory effects of this class of compounds on inflammatory pathways.

Antimicrobial Activities (e.g., Antibacterial, Antifungal, Antiviral)

The core structure of this compound has been a scaffold for the development of various antimicrobial agents.

Antibacterial Activities:

A study focused on a series of 2-(benzylthio)pyrimidine and 2-(benzimidazolylmethylthio)pyrimidine derivatives revealed significant antibacterial activity against multi-resistant strains of Escherichia coli (a Gram-negative bacterium) and Staphylococcus aureus (a Gram-positive bacterium). The research highlighted that the presence of benzyl (B1604629) and benzimidazolyl groups at the 2-position of the 2-thiopyrimidine core is crucial for their antibacterial efficacy. ijpsdronline.comscirp.org

Several derivatives demonstrated notable potency. For instance, compounds with a nitro group (NO2) at the 3-position and a methyl group at the 4-position of the benzyl ring showed enhanced activity against S. aureus. Conversely, the presence of a chloride group at the 4-position of the benzyl ring improved the inhibitory activity against E. coli. Furthermore, the incorporation of a benzimidazole (B57391) ring linked to the sulfur atom at the 2-position of the pyrimidine ring amplified the biological activity against both bacterial strains. ijpsdronline.com

Compound DerivativeBacterial StrainKey Structural Feature for ActivityObserved Activity
2-(benzylthio)pyrimidineS. aureus3-Nitro and 4-methyl on benzyl groupMore active
2-(benzylthio)pyrimidineE. coli4-Chloro on benzyl groupMore active
2-(benzimidazolylmethylthio)pyrimidineS. aureus & E. coliBenzimidazole ring at position-2Enhanced activity

Antifungal Activities:

While direct studies on the antifungal properties of this compound are limited, the broader class of pyrimidine derivatives has shown considerable promise as antifungal agents. Several commercial fungicides, such as pyrimethanil, feature a pyrimidine core, indicating the potential of this chemical family in combating fungal pathogens. frontiersin.orgnih.gov Research on novel pyrimidine derivatives containing an amide moiety has demonstrated significant in vitro antifungal activity against various plant pathogenic fungi, including Botryosphaeria dothidea, Phomopsis sp., and Botrytis cinerea. frontiersin.orgnih.gov For instance, certain 5-bromo-2-fluoro-N-(phenyl)benzamide derivatives bearing a pyrimidine structure exhibited excellent antifungal activity against Phomopsis sp., even surpassing the efficacy of the commercial fungicide Pyrimethanil. frontiersin.org This suggests that derivatives of this compound could be promising candidates for the development of new antifungal agents.

Antiviral Activities:

The pyrimidine scaffold is a well-established pharmacophore in antiviral drug discovery. scirp.org The 2-thiopyrimidine derivatives, in particular, have been recognized for their antiviral properties. scirp.org While specific antiviral data for this compound is not extensively documented in the reviewed literature, the foundational pyrimidine ring is a key component of many antiviral drugs. This historical and continued success underscores the potential for developing novel antiviral compounds from this structural class.

Other Reported Biological Activities (e.g., Pesticidal, Anthelmintic, Antileishmanial, Antihypertensive)

Beyond antimicrobial applications, derivatives of this compound have been investigated for a range of other biological activities.

Pesticidal Activities:

A series of novel pyrimidin-4-amine derivatives containing a 5-(trifluoromethyl)-1,2,4-oxadiazole (B14890759) moiety were synthesized and evaluated for their pesticidal properties. These compounds demonstrated excellent insecticidal activity against various pests, including Mythimna separata, Aphis medicagini, and Tetranychus cinnabarinus. acs.orgnih.gov Notably, specific derivatives, such as 5-chloro-N-(2-fluoro-4-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzyl)-6-(1-fluoroethyl)pyrimidin-4-amine and its 5-bromo analogue, exhibited broad-spectrum insecticidal and fungicidal activity. acs.orgnih.gov

Compound Derivative ClassActivityTarget OrganismsKey Findings
Pyrimidin-4-amine derivatives with 5-(trifluoromethyl)-1,2,4-oxadiazoleInsecticidalMythimna separata, Aphis medicagini, Tetranychus cinnabarinusExcellent activity observed.
5-chloro/bromo-N-(substituted benzyl)pyrimidin-4-amineFungicidalPseudoperonospora cubensisBroad-spectrum activity.

Anthelmintic Activities:

The benzimidazole ring, a component of some of the active antibacterial derivatives mentioned earlier, is a well-known structural motif in anthelmintic drugs. scirp.org While direct studies on the anthelmintic properties of this compound are not available, the potential for such activity exists, particularly in derivatives incorporating a benzimidazole moiety. Furthermore, various other pyrimidine derivatives have been synthesized and investigated for their in vitro anthelmintic properties, with some showing promising results against helminths. shd-pub.org.rsproquest.comresearchgate.net For example, a new class of anthelmintics, the 2,4-diaminothieno[3,2-d]pyrimidines, have shown efficacy against both adult and egg stages of the whipworm Trichuris trichiura. nih.gov Another study on pyrimidine derivatives bearing sulphonamide and carboxamide moieties also demonstrated anthelmintic properties. shd-pub.org.rsproquest.comresearchgate.net

Antileishmanial Activities:

While not directly focused on this compound, research into related heterocyclic structures has shown antileishmanial potential. This indicates a possible avenue for future investigation into the therapeutic applications of this compound class against parasitic protozoa.

Antihypertensive Activities:

The pyrimidine ring is a versatile scaffold that has also been explored for its cardiovascular effects. Studies on various pyrimidine derivatives have reported antihypertensive activity. nih.govnih.gov For instance, a series of 6-arylpyrido[2,3-d]pyrimidin-7-amine derivatives were evaluated and found to lower blood pressure in spontaneously hypertensive rats. nih.gov This suggests that the pyrimidine core of this compound could be a starting point for the design of novel antihypertensive agents.

Structure Activity Relationship Sar Studies of N Benzyl 2 Methylthio Pyrimidin 4 Amine Derivatives

Impact of N-Benzyl Substitutions on Biological Activity

Substitutions on the N-benzyl moiety of pyrimidine (B1678525) derivatives have been shown to significantly influence their biological activities, including anticancer and antimicrobial effects. The nature and position of these substituents can alter the compound's steric, electronic, and lipophilic properties, thereby affecting its interaction with biological targets.

Research on related N-benzyl-2-phenylpyrimidin-4-amine derivatives has demonstrated that both electron-donating and electron-withdrawing groups on the phenyl ring are generally well-tolerated, though they can lead to modest improvements or decreases in potency. nih.govnih.govacs.org For instance, in a series of USP1/UAF1 deubiquitinase inhibitors, substitution at the 4-position of the benzyl (B1604629) ring with a phenyl group was well-tolerated, maintaining comparable activity to the parent compound. nih.govacs.org Further exploration with various analogues, including pyridine (B92270) substitutions, led to compounds with enhanced potencies. nih.govacs.org

In the context of antimicrobial activity, studies on benzyl and phenyl guanidine (B92328) derivatives have shown that specific substitutions on the benzyl ring are critical for potency against bacterial strains like Staphylococcus aureus and Escherichia coli. nih.govnih.gov For example, a 3-[2-chloro-3-(trifluoromethyl)]-benzyloxy derivative exhibited the best potency in one study. nih.gov These findings suggest that a systematic exploration of substituents on the N-benzyl group of N-Benzyl-2-(methylthio)pyrimidin-4-amine is a promising strategy for optimizing its biological profile.

Table 1: Impact of Representative N-Benzyl Substitutions on Biological Activity of Related Pyrimidine Analogs

Substituent on Benzyl Ring Position Observed Biological Effect Reference Compound Class
Phenyl 4 Well-tolerated, comparable activity N-benzyl-2-phenylpyrimidin-4-amine
4-Pyridine 4 Increased potency N-benzyl-2-phenylpyrimidin-4-amine
3-Pyridine 4 Increased potency N-benzyl-2-phenylpyrimidin-4-amine
2-Chloro-3-(trifluoromethyl) 3 High potency against S. aureus and E. coli Benzyl guanidine derivatives

Role of the Methylthio Group at Position 2 in Modulating Activity

The 2-methylthio (-SCH3) group is a common feature in many biologically active pyrimidine derivatives. ontosight.ai Its presence can significantly influence the molecule's physicochemical properties and its mode of interaction with biological targets. The sulfur atom can participate in various non-covalent interactions, and the methylthio group as a whole can affect the electronic distribution within the pyrimidine ring. ontosight.ai

While the methylthio group is less reactive than a corresponding sulfonyl group, it is more reactive than 2-halo, 2-hydroxy, or 2-amino pyrimidines under certain conditions. acs.org This moderate reactivity can be advantageous in the design of covalent inhibitors or compounds that require metabolic activation. The methylthio substituent can alter the biological profile of the pyrimidine ring, impacting its interactions with enzymes, receptors, or DNA, which could pave the way for therapeutic applications. ontosight.ai

In the context of pyrido[2,3-d]pyrimidin-7(8H)-ones, the oxidation of a 2-methylthio substituent to a sulfone allows for the introduction of various arylamino substituents at that position, highlighting the synthetic utility of the methylthio group as a handle for further derivatization. nih.gov This suggests that the 2-methylthio group in this compound could serve as a point for modification to explore a wider chemical space and potentially enhance biological activity.

Influence of Substituents on the Pyrimidine Ring on Biological Efficacy

Substituents on the pyrimidine ring itself play a pivotal role in determining the biological efficacy of this class of compounds. The electronic nature of these substituents can have a profound impact on the reactivity and interaction of the pyrimidine core with its biological target.

Generally, the introduction of electron-withdrawing groups on the pyrimidine ring increases its reactivity. acs.org This is due to the electron-withdrawing nature of the nitrogen atoms already present in the ring, which makes the carbon atoms at positions 2, 4, and 6 electron-deficient. Adding further electron-withdrawing groups can enhance this effect, making the ring more susceptible to nucleophilic attack, which can be a key step in the mechanism of action for some inhibitors.

Table 2: Influence of Pyrimidine Ring Substituents on Biological Activity in Related Analogs

Substituent Position on Pyrimidine Ring Observed Biological Effect Reference Compound Class
Methyl 5 ~2-fold increase in potency N-benzyl-2-phenylpyrimidin-4-amine
Methoxy 5 Good potency N-benzyl-2-phenylpyrimidin-4-amine
Fluoro 5 Good potency N-benzyl-2-phenylpyrimidin-4-amine

Conformational Analysis and its Correlation with Biological Response

The three-dimensional conformation of a molecule is a critical determinant of its biological activity, as it dictates how well the molecule can fit into the binding site of its target protein. Conformational analysis of this compound and its derivatives can provide valuable insights into the spatial arrangement of key functional groups and how this arrangement influences biological response.

Studies on related compounds, such as N-naphthyl-cyclopenta[d]pyrimidines, have shown that hindered rotation around the bond connecting the aromatic substituent to the pyrimidine core can have a dramatic effect on activity. In one case, a conformationally restricted analog was inactive, while a more flexible analog with free rotation was highly potent. This highlights the importance of the molecule adopting a specific, biologically active conformation.

For N-benzyl derivatives, the torsional angles around the bonds connecting the benzyl group to the amine and the amine to the pyrimidine ring are of particular interest. Computational methods, such as Density Functional Theory (DFT), can be used to calculate the molecular energy profile as a function of these torsion angles, identifying the most stable conformations. A study on N-benzyl-2-oxo-1,2-dihydrofuro[3,4-d]pyrimidine-3(4H)-carboxamide utilized DFT to determine its three-dimensional geometry, including bond lengths, bond angles, and dihedral angles in its optimized molecular configuration. researchgate.net Such analyses can help in designing new analogs with restricted or preferred conformations that may lead to enhanced biological activity.

Computational Chemistry and Molecular Modeling Studies

Pharmacophore Modeling and Virtual Screening for Novel Ligand Discovery

Pharmacophore modeling and virtual screening are powerful computational techniques used in drug discovery to identify new, biologically active molecules. These methods are particularly valuable for exploring the vast chemical space to find novel ligands for specific biological targets. In the context of N-Benzyl-2-(methylthio)pyrimidin-4-amine and its chemical relatives, these approaches focus on identifying the essential structural features required for biological activity and using this information to screen large databases of compounds for potential drug candidates.

Pharmacophore modeling involves defining the key steric and electronic features of a molecule that are necessary for it to interact with a specific target receptor and trigger a biological response. rsc.org These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic centers, and aromatic rings. rsc.org For pyrimidine (B1678525) derivatives, computational studies have successfully generated pharmacophore models to guide the design of new compounds. For instance, a study on pyrimidine derivatives aimed at developing anticancer DNA inhibitors identified a five-feature hypothesis, DHHRR_1 (two donors, two hydrophobic, one aromatic ring), as the best-fitting model with a high survival score, indicating its predictive power. benthamdirect.com

Once a pharmacophore model is developed and validated, it can be used as a 3D query in a virtual screening campaign. This process involves searching large chemical libraries (such as ZINC, ChEMBL, or in-house databases) to find molecules that match the defined pharmacophoric features. This method efficiently filters vast numbers of compounds, prioritizing a smaller, more manageable set for further experimental testing.

For scaffolds related to this compound, such as pyrido[2,3-d]pyrimidines, virtual screening combined with pharmacophore mapping has been employed to design novel inhibitors for targets like human thymidylate synthase. nih.gov In one such study, molecular docking of a designed library of 42 molecules led to the identification of four specific ligands (T36, T39, T40, and T13) that exhibited superior interaction and docking scores compared to the standard drug, raltitrexed. nih.gov

While direct virtual screening studies on this compound are not extensively documented in the reviewed literature, a high-throughput screen—a real-world experimental counterpart to virtual screening—of over 400,000 compounds led to the discovery of a closely related analog, N-benzyl-2-phenylpyrimidin-4-amine, as a potent inhibitor of the USP1/UAF1 deubiquitinase complex, a promising anticancer target. nih.gov This effort resulted in the identification of the potent inhibitor ML323 and demonstrated a strong correlation between the compound's inhibitory activity and its ability to kill non-small cell lung cancer cells. nih.gov This successful campaign underscores the potential of the N-benzyl-pyrimidin-4-amine scaffold in ligand discovery.

The general process highlights how computational models derived from a core structure can lead to the discovery of novel and potent molecules with therapeutic potential.

Table 1: Common Pharmacophoric Features Identified for Pyrimidine-Based Scaffolds

Feature TypeDescriptionRelevance in Ligand Binding
Hydrogen Bond Acceptor (HBA) An atom or group with a lone pair of electrons capable of forming a hydrogen bond with a donor.Crucial for anchoring the ligand in the target's binding pocket through specific interactions with amino acid residues.
Hydrogen Bond Donor (HBD) A hydrogen atom attached to an electronegative atom (like N or O).Forms key interactions with acceptor groups on the target protein, contributing to binding affinity and specificity.
Hydrophobic (HYD) Region A nonpolar region of the molecule.Interacts with hydrophobic pockets of the target protein, often contributing significantly to the overall binding energy.
Aromatic Ring (AR) A planar, cyclic, conjugated ring system.Can participate in π-π stacking or hydrophobic interactions with aromatic amino acid residues (e.g., Phenylalanine, Tyrosine) in the binding site.

Table 2: Findings from Screening of a Structurally Related Scaffold

ScaffoldScreening MethodTargetKey FindingsReference Compound
N-benzyl-2-phenylpyrimidin-4-amineHigh-Throughput ScreeningUSP1/UAF1 Deubiquitinase ComplexIdentification of potent nanomolar inhibitors with anticancer activity.ML323

Preclinical Research and Translational Aspects

In Vitro Efficacy and Selectivity Studies in Cell-Based Assays

There is a lack of publicly available scientific literature detailing the in vitro efficacy and selectivity of N-Benzyl-2-(methylthio)pyrimidin-4-amine in cell-based assays. While studies on analogous compounds with a pyrimidine (B1678525) core exist, specific data regarding the activity of this compound against particular cell lines, its potency (e.g., IC₅₀ values), and its selectivity for specific molecular targets have not been reported in the accessible scientific domain.

Table 1: Summary of In Vitro Efficacy and Selectivity Data

Parameter Cell Line Result
IC₅₀ Not Available No data reported
Selectivity Profile Not Available No data reported

No publicly available data for this compound.

In Vivo Animal Model Studies for Therapeutic Potential

No specific in vivo animal model studies for this compound have been published in the peer-reviewed scientific literature. Consequently, there is no available data on its therapeutic potential in animal models of any disease. Information regarding its efficacy, pharmacokinetics, or safety in a living organism is not currently available.

Table 2: Summary of In Vivo Animal Model Studies

Animal Model Therapeutic Area Key Findings
Not Available Not Applicable No data reported

No publicly available data for this compound.

Mechanistic Studies at the Cellular and Molecular Levels

Detailed mechanistic studies that elucidate the cellular and molecular actions of this compound are not present in the available scientific literature. Research on structurally related pyrimidine derivatives has pointed to various potential mechanisms of action, such as the inhibition of specific enzymes. nih.govresearchgate.net However, the precise molecular targets and cellular pathways affected by this compound remain uninvestigated.

Considerations for Drug Development

Given the absence of preclinical efficacy and mechanistic data, any considerations for the drug development of this compound are purely speculative at this stage. The foundational data required to justify advancing a compound into further drug development, such as target validation, lead optimization, and preliminary safety assessments, are not available in the public domain.

Conclusion and Future Research Directions

Summary of Key Research Findings on N-Benzyl-2-(methylthio)pyrimidin-4-amine

Research into this compound and its closely related analogs has underscored the therapeutic potential of the 2-(methylthio)pyrimidine scaffold. While studies on the specific title compound are not extensively detailed in publicly available literature, the broader class of N-benzyl-pyrimidin-4-amine and 2-(benzylthio)pyrimidine derivatives has been investigated for various biological activities.

Key findings from related structures indicate that this chemical family possesses significant biological properties. For instance, derivatives of N-benzyl-2-phenylpyrimidin-4-amine have been identified as potent inhibitors of the deubiquitinating enzyme USP1 (ubiquitin-specific protease 1), which is a promising target for anticancer therapies, particularly for non-small cell lung cancer. nih.gov These studies have demonstrated a strong correlation between the inhibition of the USP1/UAF1 complex and decreased cancer cell survival. nih.gov

Furthermore, research on a series of 2-(benzylthio)pyrimidine derivatives has revealed significant antibacterial activity. scirp.orgscirp.org Studies involving the synthesis and evaluation of these compounds against multi-resistant strains of Escherichia coli and Staphylococcus aureus have shown that modifications to the benzyl (B1604629) group, such as the addition of nitro or chloro substituents, can enhance their inhibitory effects. scirp.org For example, certain derivatives exhibited notable activity against both gram-positive and gram-negative bacteria, highlighting the potential of the 2-(benzylthio)pyrimidine core in developing new antimicrobial agents. scirp.orgscirp.org

The pyrimidine (B1678525) ring itself is a well-established pharmacophore in medicinal chemistry due to its presence in nucleic acids and its ability to interact with a wide range of biological targets. nih.govnih.govresearchtrend.net Derivatives are known to exhibit a broad spectrum of activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties. nih.govgsconlinepress.comresearchgate.net The research on compounds structurally similar to this compound aligns with these established roles, positioning this compound as a valuable scaffold for further medicinal chemistry exploration.

A summary of antibacterial activity for related 2-(benzylthio)pyrimidine derivatives is presented below.

Compound IDSubstituent on Benzyl RingTest OrganismMinimum Inhibitory Concentration (MIC) in µg/mL
6c 3-NO₂S. aureus125
6d 4-ClS. aureus>500
6h 4-CH₃S. aureus>500
6m (Benzimidazolylmethylthio)S. aureus125
6c 3-NO₂E. coli>500
6d 4-ClE. coli>500
6h 4-CH₃E. coli250
6m (Benzimidazolylmethylthio)E. coli250
Data sourced from studies on 2-(benzylthio)pyrimidine derivatives. scirp.org

Emerging Trends in Pyrimidine-Based Drug Discovery

The pyrimidine scaffold remains a cornerstone of modern drug discovery, with several emerging trends shaping the future of this field. nih.govnih.gov As a privileged structure, its synthetic accessibility and structural versatility allow for widespread therapeutic applications. nih.gov

One significant trend is the development of pyrimidine-based hybrid molecules. This strategy involves combining the pyrimidine core with other pharmacophores to create single molecules that can interact with multiple biological targets. nih.gov This approach is particularly promising for treating complex diseases like cancer, where targeting multiple pathways simultaneously can overcome drug resistance and improve therapeutic outcomes. nih.gov

Another key area of focus is the design of pyrimidine derivatives that can overcome drug resistance. nih.govnih.gov In both oncology and infectious diseases, resistance to existing therapies is a major clinical challenge. gsconlinepress.comresearchgate.net Researchers are actively exploring pyrimidine-based compounds as inhibitors of efflux pumps, such as ABC transporters, which are major contributors to multidrug resistance in cancer cells. researchgate.net

Furthermore, there is a continuous effort to identify novel biological targets for pyrimidine-based drugs. While pyrimidines are well-known as components of anticancer antimetabolites like 5-fluorouracil, their unique physicochemical properties allow them to interact with a diverse range of enzymes and receptors. nih.govnih.gov This includes targeting protein kinases, deubiquitinating enzymes, and components of the immune system, expanding the therapeutic landscape for pyrimidine derivatives beyond traditional applications. nih.govnih.gov The ability of the pyrimidine ring to form hydrogen bonds and act as a bioisostere for other aromatic systems often improves the pharmacokinetic and pharmacodynamic properties of drug candidates. nih.gov

Future Avenues for Synthetic Innovation and Biological Exploration of this compound Derivatives

The foundational structure of this compound presents numerous opportunities for synthetic innovation and expanded biological investigation. Future research should focus on the systematic structural modification of this scaffold to build comprehensive structure-activity relationship (SAR) profiles.

Synthetic Innovation:

Library Synthesis: Future synthetic efforts could focus on creating diverse libraries of derivatives. This would involve modifications at three key positions:

The Benzyl Ring: Introducing a wide array of substituents (e.g., halogens, alkyl, alkoxy, nitro groups) at various positions on the benzyl ring to modulate electronic and steric properties.

The Amine Linker: Exploring variations of the N-benzyl group, such as replacing it with other substituted aryl or heteroarylmethyl groups.

The Methylthio Group: Replacing the S-methyl group with larger alkyl chains, cyclic systems, or other functional groups to probe the impact on target binding and solubility.

Hybrid Molecules: Following current trends, synthesizing hybrid molecules by linking the this compound scaffold to other known pharmacologically active moieties could lead to dual-action agents with enhanced efficacy. nih.gov

Biological Exploration:

Expanded Anticancer Screening: Building on the finding that related N-benzyl-pyrimidin-4-amines inhibit USP1/UAF1, new derivatives should be screened against a broad panel of cancer cell lines, including those resistant to current therapies. nih.gov Mechanistic studies should be conducted to identify specific molecular targets.

Antimicrobial Evaluation: Given the demonstrated antibacterial activity of 2-(benzylthio)pyrimidines, novel derivatives should be tested against a wider range of pathogens, including drug-resistant bacterial strains (e.g., MRSA, VRE) and fungal species. scirp.orgnih.gov

Antiviral and Anti-inflammatory Screening: The pyrimidine core is present in many antiviral and anti-inflammatory drugs. nih.govresearchgate.net Therefore, new derivatives of this compound should be evaluated for these activities to uncover their full therapeutic potential.

Challenges and Opportunities in Translating Research on this compound to Clinical Applications

Translating promising preclinical findings on this compound derivatives into clinical applications presents both significant challenges and compelling opportunities.

Challenges:

Target Selectivity and Toxicity: A primary challenge in drug development is achieving high selectivity for the intended biological target while minimizing off-target effects that can lead to toxicity. nih.gov While pyrimidine derivatives show promise, extensive preclinical toxicology studies will be required to ensure an acceptable safety profile for any clinical candidate.

Pharmacokinetics and Bioavailability: Optimizing the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds is crucial. Poor solubility, rapid metabolism, or low bioavailability can prevent a promising compound from ever reaching the clinic.

Development of Resistance: As with many therapeutic agents, particularly in oncology and infectious diseases, the potential for target cells or organisms to develop resistance over time is a major hurdle. nih.govresearchgate.net

Opportunities:

Addressing Unmet Medical Needs: The structural versatility of the pyrimidine scaffold provides an opportunity to develop drugs for diseases with limited treatment options. nih.govgsconlinepress.com This includes novel anticancer agents that can overcome resistance and new antibiotics to combat multi-drug resistant bacteria.

Targeting Novel Pathways: Research on related compounds has shown that this scaffold can inhibit novel targets like the USP1/UAF1 deubiquitinase complex. nih.gov This opens up the opportunity to develop first-in-class medicines with new mechanisms of action, potentially offering significant advantages over existing therapies.

Platform for Combination Therapies: Pyrimidine-based drugs, particularly those that can overcome resistance mechanisms, hold great potential for use in combination with existing therapies. researchgate.net For example, an inhibitor of ABC transporters derived from this scaffold could be co-administered with a conventional chemotherapy drug to enhance its efficacy. researchgate.net

Continued interdisciplinary research, combining advanced synthetic chemistry with rigorous biological and pharmacological evaluation, will be essential to navigate these challenges and fully realize the therapeutic opportunities presented by this compound and its derivatives.

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for preparing N-Benzyl-2-(methylthio)pyrimidin-4-amine and its analogues?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution at the 4-position of 4,6-dichloro-2-(methylthio)pyrimidine using benzylamine under basic conditions. For example, coupling reactions with amines (e.g., benzylamine) in polar aprotic solvents like THF or NMP, catalyzed by NaHMDS or DIPEA, yield the target product . Purification often involves silica gel chromatography (e.g., 3:1 EtOAc:hexanes) or precipitation from aqueous solutions .

Q. How can spectroscopic techniques (NMR, IR) validate the structure of this compound?

  • Methodological Answer :

  • ¹H-NMR : Key signals include a doublet for the pyrimidine H-5 proton (δ ~6.2–6.6 ppm, J = 5.7–6.0 Hz) and a broad singlet for the NH group (δ ~4.8–5.1 ppm). Aromatic protons from the benzyl group appear as a multiplet at δ ~7.2–7.4 ppm .
  • IR : The NH stretch is observed at ~3430–3450 cm⁻¹, while the C=S group (methylthio) shows absorption near 650–700 cm⁻¹ .

Q. What purification methods are effective for eliminating common by-products in pyrimidine synthesis?

  • Methodological Answer : Column chromatography (silica gel, 100–200 mesh) with gradients of EtOAc/hexanes is standard. Recrystallization from chloroform/methanol (3:1) or aqueous workup (precipitation) can isolate high-purity solids. Monitoring via TLC (Rf ~0.5 in EtOAc/hexanes) ensures removal of unreacted amines or halogenated intermediates .

Advanced Research Questions

Q. How do structural modifications at the pyrimidine 2- and 4-positions influence biological activity?

  • Methodological Answer : SAR studies reveal that:

  • 2-Position : Replacing methylthio with bulkier groups (e.g., piperazinyl, morpholinyl) enhances target binding but may reduce solubility. For example, thiomorpholine substitution improved enzymatic inhibition in related pyrimidines .
  • 4-Position : Benzyl groups optimize hydrophobic interactions in receptor pockets. Substituting benzyl with pyridinyl or trifluoroethyl groups alters selectivity, as seen in A2A receptor antagonists .
  • Experimental Design : Test analogues in enzyme assays (e.g., LOX/COX inhibition) and compare IC₅₀ values. Use molecular docking to rationalize steric/electronic effects .

Q. What crystallographic data elucidate intermolecular interactions in this compound derivatives?

  • Methodological Answer : Single-crystal X-ray diffraction (e.g., SHELX refinement) reveals:

  • Hydrogen Bonding : NH groups form R₂²(8) motifs with pyrimidine N atoms (N–H⋯N, ~2.8–3.0 Å) .
  • π–π Stacking : Benzyl-phenyl and pyrimidine rings interact at centroid distances of ~3.6–3.7 Å, stabilizing crystal packing .
  • Application : Use Mercury or Olex2 software to analyze dihedral angles (e.g., 25–80° between aromatic rings) and predict solid-state stability .

Q. How to resolve contradictions in SAR data for pyrimidine derivatives across different biological assays?

  • Methodological Answer :

  • Data Triangulation : Cross-validate results using orthogonal assays (e.g., SPR for binding affinity vs. cellular viability assays).
  • Metabolic Stability : Poor microsomal stability (e.g., mouse/human liver microsomes) may mask true potency. Use CYP450 inhibition studies to rule out off-target effects .
  • Case Study : A2A antagonists with high in vitro affinity but low in vivo efficacy may require pharmacokinetic optimization (e.g., logP adjustments via methylthio → methoxy substitutions) .

Q. What computational methods predict the binding mode of this compound to enzymatic targets?

  • Methodological Answer :

  • Docking : Use AutoDock Vina or Glide with crystal structures (e.g., PDB: 3REJ) to model interactions. Prioritize poses with hydrogen bonds to pyrimidine N1 and hydrophobic contacts with the benzyl group .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes. Analyze RMSD (<2 Å) and binding free energy (MM/PBSA) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.